Methyl 3-amino-3-cyclopropylbutanoate

Description

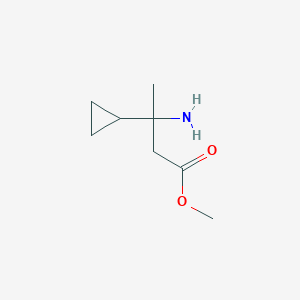

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-cyclopropylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(9,6-3-4-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVGMAKESFMVMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of Methyl 3 Amino 3 Cyclopropylbutanoate

Reactions Involving the Amino Group (e.g., acylation, alkylation, condensation)

The primary amino group in Methyl 3-amino-3-cyclopropylbutanoate is a nucleophilic center and readily participates in a variety of chemical transformations common to primary amines.

Acylation: The amino group can be easily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of protecting groups. For instance, the reaction with benzoyl chloride would yield N-benzoyl-3-amino-3-cyclopropylbutanoate.

Alkylation: The nitrogen atom can also undergo alkylation with alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reactants. N-alkylation is a crucial method for modifying the steric and electronic properties of the amino group, which can influence the biological activity of the resulting molecules.

Condensation: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be further reduced to secondary amines, providing a pathway to more complex molecular architectures.

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (e.g., Acetyl chloride) | N-acyl derivative | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Triethylamine), Room Temperature |

| Alkylation | Alkyl halide (e.g., Methyl iodide) | N-alkyl derivative(s) | Polar solvent (e.g., DMF), Base (e.g., K₂CO₃), Elevated Temperature |

| Condensation | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff base) | Solvent with azeotropic water removal (e.g., Toluene), Acid catalyst (e.g., p-TsOH), Reflux |

Transformations at the Ester Functionality (e.g., hydrolysis, transesterification, reduction)

The methyl ester group of this compound is susceptible to various nucleophilic acyl substitution and reduction reactions.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-3-cyclopropylbutanoic acid. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup. Enzymatic hydrolysis using lipases can also be employed for a milder and potentially stereoselective transformation. mdpi.com

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl groups to the ester functionality, which can alter the compound's solubility and reactivity.

Reduction: The ester group can be reduced to a primary alcohol, yielding 3-amino-3-cyclopropylbutan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Hydrolysis (Basic) | Aqueous NaOH or KOH | Carboxylic acid | Aqueous alcohol, Reflux, followed by acidification |

| Transesterification | Alcohol (R'OH), Acid or Base catalyst | New ester (R' ester) | Excess R'OH, Reflux |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Anhydrous THF, 0 °C to Room Temperature |

Reactivity of the Cyclopropyl (B3062369) Ring (e.g., ring-opening reactions, functionalization)

The cyclopropyl ring, being a strained three-membered carbocycle, exhibits unique reactivity, particularly in reactions that lead to the relief of this strain.

Ring-Opening Reactions: The cyclopropane (B1198618) ring in this compound can undergo ring-opening reactions under various conditions. The presence of the adjacent amino and ester functionalities can influence the regioselectivity of the ring-opening. For instance, in donor-acceptor cyclopropanes, the ring can be opened by nucleophiles or electrophiles. acs.org The reaction can also be initiated by radical species or transition metals. nih.gov The specific products of ring-opening would depend on the reagents and reaction conditions employed. For example, hydrogenolysis over a palladium catalyst can lead to the opening of the cyclopropane ring.

Functionalization: While the cyclopropyl ring is generally stable, functionalization of the ring without ring-opening can be challenging. However, methods for the C-H functionalization of cyclopropanes are being developed, which could potentially allow for the introduction of new substituents onto the cyclopropyl moiety of the molecule. digitellinc.com

| Reaction Type | Reagent/Condition | Potential Product Type | General Principle |

|---|---|---|---|

| Ring-Opening (Hydrogenolysis) | H₂, Pd/C | Acyclic amino ester | Cleavage of a C-C bond in the ring |

| Ring-Opening (with Electrophiles) | Strong acids (e.g., HBr) | Halogenated acyclic amino ester | Protonation followed by nucleophilic attack |

| Functionalization | Transition metal catalysts, directing groups | Substituted cyclopropyl derivative | Direct C-H activation |

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of the key transformations can be inferred from well-established principles of organic chemistry and studies on analogous systems.

Acylation and Alkylation of the Amino Group: These reactions proceed through a standard nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic center of the acylating or alkylating agent. In the case of acylation with an acyl chloride, a tetrahedral intermediate is formed, which then collapses to the amide product with the elimination of a chloride ion.

Ester Hydrolysis: Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then expels the methoxide (B1231860) ion to form the carboxylic acid, which is deprotonated by the methoxide to give the carboxylate salt. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.

Cyclopropane Ring-Opening: The mechanism of cyclopropane ring-opening is highly dependent on the reaction conditions. Acid-catalyzed ring-opening typically involves the protonation of the cyclopropane ring to form a corner-protonated or edge-protonated species, which is then attacked by a nucleophile. acs.org Radical-mediated ring-opening often involves the formation of a cyclopropylcarbinyl radical, which can rearrange to a more stable homoallylic radical. nih.gov Mechanistic studies on the [3+2] photocycloadditions of aryl cyclopropyl ketones suggest a stepwise process involving a ring-opened distonic radical anion. nih.gov

Methyl 3 Amino 3 Cyclopropylbutanoate As a Versatile Building Block in Organic Synthesis

Utility in Peptidomimetic and Conformationally Restricted Peptide Design and Synthesis

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. Methyl 3-amino-3-cyclopropylbutanoate serves as an excellent building block for this purpose due to the conformational constraints imposed by the cyclopropyl (B3062369) ring.

Small peptides are often highly flexible, capable of adopting numerous conformations in solution, which can make it difficult to determine the specific shape required for biological activity. slideshare.net By introducing rigid structural elements, such as the cyclopropyl group, the conformational freedom of a peptide can be significantly reduced. lifechemicals.com This pre-organization of the peptide into a more defined structure can lead to several advantages: nih.govnih.gov

Increased Affinity and Potency: A rigidified peptide may more closely resemble the bound conformation recognized by its biological target, leading to stronger binding and higher potency. nih.gov

Enhanced Stability: The cyclopropyl group can protect the peptide backbone from enzymatic degradation, prolonging its biological activity.

Improved Selectivity: A conformationally restricted peptide may interact more specifically with its intended receptor, reducing off-target effects. nih.gov

The synthesis of peptides incorporating this building block typically involves standard solid-phase or solution-phase peptide coupling techniques. bath.ac.uk The amino group of this compound can be coupled to the C-terminus of a growing peptide chain, while its methyl ester can be hydrolyzed to a carboxylic acid for further elongation at the N-terminus.

| Feature | Advantage in Peptidomimetics |

| Cyclopropyl Group | Induces conformational rigidity, pre-organizes peptide backbone. nih.gov |

| β-Amino Acid Core | Creates unique folding patterns and provides resistance to proteases. |

| Chirality | Allows for stereoselective synthesis to target specific receptor conformations. |

Application in the Synthesis of N-Heterocyclic Carbene Ligands for Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tunability. The synthesis of novel NHC ligands with unique steric and electronic profiles is an active area of research. While direct synthesis from this compound is not widely documented, its structural motifs are relevant. The amino group can serve as a nucleophile to construct the imidazolium salt precursor to the NHC.

The general synthesis of an NHC precursor often involves the reaction of a diamine or an amino-functionalized compound with a glyoxal or a similar dicarbonyl species, followed by cyclization. The resulting imidazolium salt can then be deprotonated with a strong base to generate the free carbene, which can be complexed to a metal center (e.g., silver, palladium, ruthenium). rsc.org The cyclopropyl group from the parent molecule would be positioned on the backbone of the NHC ligand, influencing the steric environment around the metal center and potentially modulating the catalytic activity and selectivity in reactions such as cross-coupling, metathesis, or A³-coupling (aldehyde-alkyne-amine). rsc.org

Integration into Complex Molecular Architectures (e.g., 1,4-dihydropyridines, nucleoside analogues)

The reactivity of this compound makes it a suitable starting material for the synthesis of various heterocyclic scaffolds with significant biological activity.

1,4-Dihydropyridines (1,4-DHPs): The 1,4-dihydropyridine core is a "privileged scaffold" in medicinal chemistry, most famously found in a class of L-type calcium channel blockers used to treat hypertension. arkat-usa.orgazaruniv.ac.ir The classical Hantzsch synthesis is a multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form the 1,4-DHP ring. azaruniv.ac.irwjpmr.com

This compound can function as the ammonia equivalent and one of the β-carbonyl components in a modified Hantzsch synthesis. The reaction would typically involve the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and this compound. This approach allows for the synthesis of asymmetrically substituted 1,4-DHPs, which is often desirable for fine-tuning pharmacological activity. nih.gov The cyclopropyl moiety would be incorporated into the final DHP structure, potentially influencing its binding properties at the calcium channel.

Nucleoside Analogues: Nucleoside analogues are cornerstones of antiviral and anticancer therapy. nih.gov They function by mimicking natural nucleosides and interfering with DNA or RNA synthesis. Chemical modifications to the sugar (glycone) or the nucleobase are common strategies to improve efficacy and overcome resistance. nih.gov

This compound could be envisioned as a precursor for the synthesis of carbocyclic nucleoside analogues where the furanose ring is replaced by a functionalized carbocycle. The amino and ester functionalities provide handles for constructing the heterocyclic nucleobase and for forming the phosphodiester linkages. The synthesis of C-aryl nucleoside analogues, where a C-C bond connects the sugar and an aromatic system, is an area of interest, and the synthetic principles could be adapted. mdpi.com For instance, the amino group could be transformed into other functionalities to build up the base, while the ester allows for chain elongation or cyclization to form the carbocyclic core. Modifications at the 3'-position of the sugar ring are known to be critical for the activity of many nucleoside drugs. nih.govnih.gov

Role in the Generation of Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening and drug discovery. A good building block for DOS should possess multiple functional groups that can be selectively modified to introduce molecular diversity.

This compound is well-suited for this role:

The Amino Group (-NH₂): Can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.

The Methyl Ester (-COOCH₃): Can be hydrolyzed to a carboxylic acid for amide bond formation, reduced to an alcohol for ether or ester formation, or reacted with organometallic reagents.

The Cyclopropyl Ring: While generally stable, it can participate in certain ring-opening reactions under specific conditions, providing access to different carbon skeletons.

The Methylene (B1212753) Bridge (-CH₂-): The α-protons to the carbonyl group can be deprotonated to form an enolate, allowing for alkylation or condensation reactions.

By systematically varying the reagents used to react with each of these functional groups in a combinatorial fashion, a large and diverse library of compounds can be rapidly generated from this single, versatile starting material.

Strategies for Further Functionalization and Derivatization

The chemical utility of this compound is greatly expanded by the array of possible derivatization strategies that can be employed. The distinct reactivity of its functional groups allows for selective transformations.

Functionalization of the Amino Group:

Protection: The amine is often protected during subsequent reaction steps. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Acylation: Reaction with acid chlorides or anhydrides yields amides, a fundamental transformation in peptide synthesis and library generation.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides, which are important pharmacophores.

Functionalization of the Ester Group:

Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH or LiOH) converts the methyl ester to a carboxylic acid, which is a key intermediate for amide coupling.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Aminolysis: Direct reaction with an amine can form an amide, although this often requires harsh conditions. It is more common to first hydrolyze the ester to the acid and then perform a peptide coupling.

Derivatization via the Carbonyl α-Position:

Formation of an enolate with a suitable base (e.g., LDA) allows for the introduction of substituents at the carbon adjacent to the ester. This enables the synthesis of more complex β-amino acid derivatives.

Theoretical and Computational Studies on Methyl 3 Amino 3 Cyclopropylbutanoate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

The electronic structure of Methyl 3-amino-3-cyclopropylbutanoate is characterized by the interplay of its constituent functional groups. The cyclopropyl (B3062369) group possesses unique bonding characteristics, with C-C bonds having enhanced π-character and shorter bond lengths (approximately 1.51 Å) compared to typical alkanes. acs.org The amine group (-NH2) acts as an electron donor, while the methyl ester group (-COOCH3) is an electron acceptor. This "push-pull" arrangement can lead to significant electronic delocalization and polarization within the molecule. researchgate.net

Computational analysis can quantify this electronic distribution through population analysis, yielding atomic charges and bond orders. These calculations would likely reveal a partial negative charge on the nitrogen and oxygen atoms and partial positive charges on the adjacent carbon atoms, highlighting the reactive sites for nucleophilic or electrophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value/Characteristic | Method of Determination |

|---|---|---|

| Net Atomic Charge on N | Negative | Mulliken/NBO Population Analysis |

| Net Atomic Charge on Carbonyl C | Positive | Mulliken/NBO Population Analysis |

| C-C Bond Length (Cyclopropyl) | ~1.51 Å | Geometry Optimization (e.g., DFT) |

| C=O Bond Order | Reduced from ideal double bond | NBO Analysis |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amine group, which is the most available site for donating electrons in a reaction. Conversely, the LUMO is likely centered on the π* antibonding orbital of the carbonyl group in the ester function, which is the most favorable site to accept electrons. youtube.commasterorganicchemistry.com

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Computational methods can accurately calculate these orbital energies, providing insight into the molecule's behavior in various chemical reactions, such as nucleophilic attacks originating from the amine. youtube.com

Table 2: Conceptual Frontier Orbital Properties

| Molecular Orbital | Primary Localization | Role in Reactivity | Predicted Energy Range (Conceptual) |

|---|---|---|---|

| HOMO | Nitrogen lone pair (amine) | Nucleophilic attack | -5 to -7 eV |

| LUMO | π* orbital of carbonyl (ester) | Electrophilic site | 1 to 3 eV |

Molecular Modeling and Conformational Analysis

Computational studies on similar molecules, such as cyclopropylamine, have shown the existence of distinct conformers (e.g., trans and gauche) that are close in energy. nih.gov For this compound, a thorough conformational search using methods like molecular mechanics or DFT would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This analysis helps in understanding which shapes the molecule is most likely to adopt.

Reaction Pathway Predictions and Mechanistic Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For esters, potential reactions include aminolysis or hydrolysis. acs.orgnih.gov For cyclopropylamines, reactions can involve radical-mediated ring-opening. rsc.org

Stereochemical Analysis and Prediction via Computational Chemistry

The carbon atom attached to the amine, the cyclopropyl group, and the rest of the butyl chain (C3) is a chiral center. Therefore, understanding and predicting the stereochemical outcome of reactions involving this center is critical. Computational chemistry can provide deep insights into the origins of enantioselectivity in asymmetric reactions.

By modeling the transition states of reactions that form or involve this stereocenter, the energy differences between pathways leading to different stereoisomers can be calculated. rsc.org For instance, in an asymmetric synthesis, computational models can elucidate how a chiral catalyst interacts with the substrate to lower the energy barrier for the formation of one enantiomer over the other. This approach has been successfully used to explain the stereocontrol in reactions of cyclopropylamines. rsc.org

Intermolecular Interaction Studies

Non-covalent interactions govern how this compound interacts with other molecules, such as solvents, receptors, or other reactants. nih.govnih.gov The molecule has several features that can participate in these interactions:

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor (N-H) and acceptor (N lone pair). The carbonyl oxygen of the ester is a strong hydrogen bond acceptor. masterorganicchemistry.com

Van der Waals Forces: The cyclopropyl and methyl groups contribute to dispersion and steric interactions. researchgate.net

Computational methods like DFT with dispersion corrections (e.g., DFT-D3) are essential for accurately modeling these weak but cumulative interactions. rsc.org These studies can predict solvation energies, binding affinities to biological targets, and the aggregation behavior of the molecule. Analyzing intermolecular interactions is crucial in fields like drug design and materials science. nih.govnih.gov

Table 3: Potential Intermolecular Interactions and Relevant Computational Methods

| Interaction Type | Participating Groups | Computational Method |

|---|---|---|

| Hydrogen Bonding | Amine (donor/acceptor), Ester (acceptor) | DFT-D3, MP2, Symmetry-Adapted Perturbation Theory (SAPT) |

| Dipole-Dipole | Ester, Amine | DFT, MP2 |

Academic Research Applications and Broader Relevance

Exploration as a Scaffold for Chemical Probes

The cyclopropyl (B3062369) ester motif, a key feature of Methyl 3-amino-3-cyclopropylbutanoate, has been identified as a valuable component in the design of chemical probes for detecting biological activity. Fluorescent molecular probes incorporating cyclopropyl esters have been shown to be effective substrates for specific enzymes, such as butyrylcholinesterase (BChE) and carboxylesterase (CE). nih.gov These enzymes cleave the ester bond, releasing the fluorescent component and generating a measurable signal. This mechanism allows for the imaging and quantification of enzyme activity, with BChE being a notable biomarker for several human diseases. nih.gov

The development of diverse libraries of chiral cyclopropane-based scaffolds is a key strategy in medicinal chemistry for the discovery of new bioactive molecules. nih.govnih.gov The defined three-dimensional shape and conformational rigidity conferred by the cyclopropane (B1198618) ring are desirable traits for molecules designed to interact with specific biological targets. nih.gov this compound can serve as a foundational building block for such libraries, where the amino and ester functionalities allow for divergent synthesis, enabling the creation of a wide array of structurally varied compounds for screening as potential probes or therapeutic leads. nih.gov

Table 1: Examples of Esterase-Activated Chemical Probes

| Probe Type | Target Enzyme | Activation Mechanism | Application |

|---|---|---|---|

| Fluorescein Cyclopropyl Ester | Butyrylcholinesterase (BChE), Carboxylesterase (CE) | Enzymatic hydrolysis of the ester | Imaging enzyme activity |

This table provides examples of probe types based on the cyclopropyl ester scaffold, similar to the core structure of this compound.

Contribution to the Development of Novel Catalysts and Reagents

While this compound is not typically a catalyst itself, its synthesis and the synthesis of related derivatives are intrinsically linked to advancements in catalysis. The creation of highly substituted, chiral cyclopropanes requires sophisticated catalytic methods to control stereochemistry. For instance, the synthesis of trans-cyclopropyl β-amino acid derivatives has been achieved with excellent enantioselectivity using chiral ruthenium-based catalysts in the key cyclopropanation step. nih.gov Similarly, rhodium-catalyzed reactions are employed to generate complex spirocyclic structures containing cyclopropane rings. acs.org

The development of these advanced catalytic processes is crucial for accessing compounds like this compound in an optically pure form. Furthermore, chiral β-amino acids and their derivatives can themselves serve as ligands for metal catalysts or as organocatalysts in asymmetric synthesis, highlighting a synergistic relationship between the compound class and the field of catalysis. The availability of such chiral building blocks enables the exploration of new chemical reactions and the refinement of existing catalytic systems.

Significance of Cyclopropyl β-Amino Ester Motifs in Chemical Biology Research

The cyclopropyl β-amino ester motif is of considerable importance in chemical biology, primarily due to the unique conformational constraints imparted by the cyclopropane ring. unl.pt When incorporated into peptides, these motifs create "peptidomimetics" with altered and more predictable secondary structures. nih.gov This rigidity can enhance binding affinity to biological targets and, crucially, can improve metabolic stability by making the peptide less susceptible to degradation by proteases. nih.gov

Cyclopropane-containing amino acids are found in a variety of biologically active natural products and are recognized as important design elements in drug discovery. nih.govunl.pt They can act as selective agonists or antagonists for receptors, such as the metabotropic glutamate (B1630785) receptors, which are involved in neurotransmission. figshare.com The parent 1-aminocyclopropanecarboxylic acid (ACC) is a potent and selective ligand for the glycine (B1666218) modulation site of the NMDA receptor, making such compounds valuable tools for neurochemical studies. unl.pt The unique combination of the strained ring and the amino acid functionality provides a versatile platform for designing probes to study biological mechanisms and for developing new therapeutic agents. unl.ptnih.gov

Table 2: Properties Conferred by Cyclopropyl β-Amino Ester Motifs in Peptides

| Property | Description | Significance in Chemical Biology |

|---|---|---|

| Conformational Rigidity | The cyclopropane ring restricts bond rotation, leading to a more defined 3D structure. nih.govnih.gov | Leads to higher binding affinity and selectivity for protein targets. |

| Metabolic Stability | The unnatural amino acid structure is resistant to cleavage by endogenous proteases. nih.gov | Increases the in vivo half-life of peptide-based drugs. |

| Structural Mimicry | Can mimic natural peptide turns or act as a constrained analogue of other amino acids. | Allows for the design of potent receptor agonists and antagonists. figshare.com |

Role in the Design and Synthesis of Advanced Functional Materials

The β-amino ester portion of this compound is a key structural unit for the synthesis of a class of functional polymers known as poly(β-amino esters) (PBAEs). nih.govrsc.org These polymers are notable for being biodegradable, as the ester linkages are susceptible to hydrolysis. nih.gov PBAEs are widely investigated as non-viral vectors for gene delivery, where their cationic nature allows them to self-assemble with negatively charged DNA to form nanoparticles that can transfect cells. nih.govrsc.org

While research has predominantly focused on linear or cyclic PBAEs derived from simpler amines and diacrylates, the incorporation of a monomer like this compound offers a pathway to novel functional materials. nih.govrsc.org The introduction of the cyclopropyl group into the polymer backbone could impart unique properties:

Modified Degradation Rate: The steric bulk and electronic nature of the cyclopropyl group could influence the rate of hydrolytic degradation of the nearby ester bond, allowing for more controlled release of therapeutic cargo.

Altered Physical Properties: The rigidity of the cyclopropane ring could affect the polymer's glass transition temperature, mechanical strength, and nanoparticle formation characteristics.

Enhanced Bioactivity: Given the known biological activities of cyclopropane derivatives, incorporating this motif could lend new therapeutic or targeting properties to the material itself. unl.pt

The use of cyclopropane-containing compounds is an emerging area in materials science, and the availability of bifunctional monomers like this compound provides new opportunities for the rational design of advanced, biodegradable polymers for biomedical applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 3-amino-3-cyclopropylbutanoate to achieve high yield and purity?

- Methodological Answer : The synthesis can be optimized using a nitrogen atmosphere, aprotic solvents (e.g., THF), and reagents such as trifluoroethylating agents or methyl iodide for functionalization. For example, analogous compounds like Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate were synthesized by reacting precursors with trifluoromethyl sulfonate derivatives in THF at 60°C for 27 hours, followed by purification via C18 reverse-phase chromatography (acetonitrile/water) . Controlled reaction times and stoichiometric ratios of amines/alkylating agents are critical to minimize byproducts.

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer : Use a combination of LCMS (to confirm molecular weight), HPLC (for retention time comparison), and NMR (to verify cyclopropane ring integrity and ester/amine functionality). X-ray crystallography, as highlighted in corrigenda for related compounds, is essential to resolve structural ambiguities, such as regioisomerism or stereochemical misassignments . Purity can be assessed via GC-MS or HPLC with UV detection, referencing retention times from established protocols .

Q. How can researchers mitigate instability or decomposition during storage?

- Methodological Answer : Store the compound under inert conditions (argon or nitrogen) at -20°C, as cyclopropane-containing molecules are prone to ring-opening under moisture or acidic conditions. Stability studies under varying pH and temperature can identify degradation pathways. For analogs like Methyl 3-aminocyclopentanecarboxylate, incompatibility with strong oxidizers or light is documented, necessitating amber glassware and desiccants .

Advanced Research Questions

Q. How does the cyclopropane ring influence reactivity in derivatization reactions compared to cyclobutane analogs?

- Methodological Answer : The cyclopropane ring’s high ring strain enhances susceptibility to nucleophilic attack or [2+1] cycloadditions. For example, Methyl 3-amino-3-cyclobutylpropanoate (a cyclobutane analog) exhibits slower reaction kinetics in alkylation due to reduced strain, as inferred from cyclopropane vs. cyclobutane comparative studies . Computational modeling (DFT) can quantify strain energy differences and predict regioselectivity in ring-opening reactions.

Q. What strategies resolve contradictions in synthetic yields during scale-up?

- Methodological Answer : Contradictions often arise from heat/mass transfer inefficiencies or byproduct formation. Use microreactors or flow chemistry to maintain consistent temperature and mixing during scale-up. For instance, batch reactions of related esters showed yield drops >20% at >10 g scales due to incomplete purification; switching to centrifugal partition chromatography (CPC) improved recovery . Design of Experiments (DoE) can identify critical parameters (e.g., solvent volume, catalyst loading) affecting yield.

Q. How can enantioselective synthesis be achieved for chiral variants of this compound?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For example, (2S)-configured precursors in analogous syntheses utilized enantiopure amino acid hydrochlorides and resolved via diastereomeric salt formation . Chiral HPLC with amylose-based columns or enzymatic resolution (using lipases) can separate enantiomers, with ee% validated by polarimetry or chiral shift reagents in NMR.

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes or receptors) with QSAR models trained on cyclopropane-containing bioactive molecules. For related compounds, in silico ADMET profiling (SwissADME) and molecular dynamics simulations (GROMACS) have been used to predict membrane permeability and metabolic stability .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported biological activity data across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC determination via fluorescence polarization vs. radiometric assays). For analogs like 3-Methyl-3-phenylcyclobutan-1-amine, inconsistent activity against kinase targets was resolved by controlling assay conditions (ATP concentration, pH) and verifying compound integrity post-assay via LCMS .

Q. Why do certain synthetic routes produce unexpected byproducts, and how can they be identified?

- Methodological Answer : Byproducts often arise from over-alkylation or cyclopropane ring scission. High-resolution MS/MS and - COSY NMR can detect minor impurities. For example, methyl ester hydrolysis during synthesis of Methyl 4-methoxycarbonylbenzoylacetate generated carboxylic acid byproducts, mitigated by optimizing reaction pH and avoiding aqueous workups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.